molecular formula C22H19ClN4O3 B15017141 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B15017141
M. Wt: 422.9 g/mol
InChI Key: KMVABEXGTUSTLG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and dimethoxybenzamide groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and dimethoxybenzamide groups are then introduced through substitution reactions, often using reagents like chlorinating agents and methoxy-substituted benzamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole core .

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide stands out due to its unique combination of a benzotriazole core with chlorophenyl and dimethoxybenzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN4O3/c1-13-11-17-18(26-27(25-17)15-9-7-14(23)8-10-15)12-16(13)24-22(28)21-19(29-2)5-4-6-20(21)30-3/h4-12H,1-3H3,(H,24,28)

InChI Key

KMVABEXGTUSTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC=C3OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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